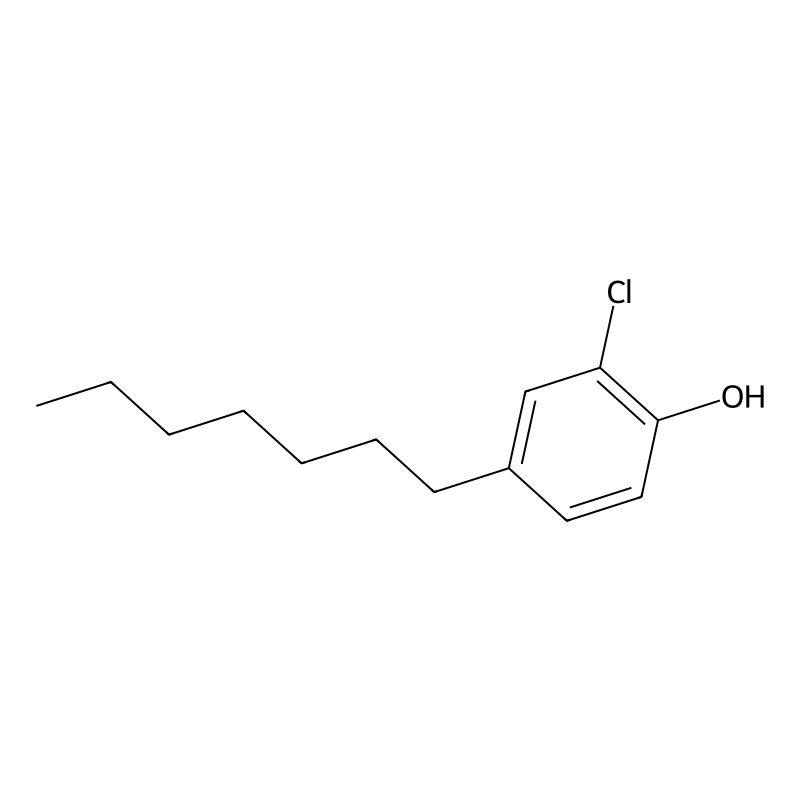

2-Chloro-4-heptylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-4-heptylphenol is an organic compound characterized by the presence of a chlorine atom and a heptyl group attached to a phenolic structure. Its chemical formula is , and it has a molecular weight of 226.74 g/mol. The compound is notable for its hydrophobic properties due to the long heptyl chain, which influences its interactions with biological systems and materials. The compound is often utilized in various chemical syntheses and research applications due to its unique structural features.

- Oxidation: The phenolic hydroxyl group can be oxidized to form quinones, which are important intermediates in organic synthesis. Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

- Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound, typically using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

- Substitution: The chlorine atom can be substituted by various nucleophiles such as amines or thiols, leading to the formation of derivatives like 2-amino-4-heptylphenol or 2-thio-4-heptylphenol.

Research indicates that 2-Chloro-4-heptylphenol exhibits potential biological activity, particularly antimicrobial properties. Its mechanism of action may involve the formation of hydrogen bonds with proteins and enzymes, potentially inhibiting their function. Additionally, the hydrophobic nature of the heptyl group allows it to interact effectively with lipid membranes, which could enhance its biological effects.

The synthesis of 2-Chloro-4-heptylphenol typically involves nucleophilic aromatic substitution. A common method includes:

- Starting Materials: Reacting 2-chlorophenol with 1-bromoheptane.

- Reagents: Utilizing a strong base such as sodium hydroxide.

- Conditions: Conducting the reaction under reflux conditions to facilitate substitution.

In industrial applications, continuous flow reactors may be employed to optimize reaction conditions and improve yield, followed by purification steps such as distillation or recrystallization.

2-Chloro-4-heptylphenol has diverse applications:

- Chemical Synthesis: Serves as an intermediate in the production of more complex organic molecules.

- Biological Research: Investigated for its antimicrobial properties and potential therapeutic uses.

- Industrial Use: Utilized in the manufacture of specialty chemicals and materials.

Studies on 2-Chloro-4-heptylphenol's interactions reveal that its phenolic group can engage in hydrogen bonding with various biomolecules, influencing enzyme activity and cellular processes. The chlorine atom's ability to participate in halogen bonding further enhances its reactivity and biological interactions. These characteristics make it a subject of interest in both chemical and biological research .

Several compounds share structural similarities with 2-Chloro-4-heptylphenol, including:

- 2-Chloro-4-nitrophenol: Contains a nitro group instead of a heptyl group; used in herbicides.

- 2-Chloro-4-methylphenol: Features a methyl group instead of a heptyl group; known for its antiseptic properties.

- 2-Chloro-4-ethylphenol: Has an ethyl group instead of a heptyl group; used in various chemical applications.

Uniqueness

The unique feature of 2-Chloro-4-heptylphenol lies in its long heptyl chain, which imparts distinct hydrophobic properties. This characteristic influences its reactivity and interactions with biological systems, making it particularly valuable for specific applications where such properties are desired .

| Compound Name | Structural Feature |

Reaction Mechanisms in Ortho-Directional ChlorinationThe regioselective chlorination of phenols presents a significant synthetic challenge, as direct chlorination typically favors the para position rather than the desired ortho position. For 2-Chloro-4-heptylphenol synthesis, the chlorination must occur selectively at the ortho position while preserving the heptyl chain at the para position. One effective approach utilizes sulfuryl chloride as a chlorinating agent in the presence of amine catalysts. This method achieves high ortho-selectivity through a directed mechanism. Research has demonstrated that the chlorination of phenol with sulfuryl chloride catalyzed by amines in non-polar solvents is fast, specific for monochlorination, and highly regioselective for ortho-substitution. The mechanism involves the in situ formation of N-chloroamine intermediates, which attack the ortho position of phenol via intermolecular hydrogen bonding. This directed approach ensures that chlorination occurs preferentially at the position adjacent to the hydroxyl group, resulting in high ortho/para ratios. Table 1: Amine Catalysts and Their Effect on Ortho-Selectivity in Phenol Chlorination

Another effective approach employs Lewis acid catalysts in combination with diaryl sulfides. This method has been successfully applied to the synthesis of 2-chloro-4-methylphenol, a structural analog of 2-chloro-4-heptylphenol. The reaction involves chlorinating the phenol with a chlorinating agent (such as chlorine gas or sulfuryl chloride) in the presence of Lewis acids (AlCl₃ or FeCl₃) and diaryl sulfides. The Lewis acid/diaryl sulfide system achieves remarkably high selectivity for ortho-chlorination. For instance, using 1.0 part by weight of AlCl₃ and 1.0 part by weight of diphenyl sulfide at 25-30°C resulted in 94.7% 2-chloro-4-methylphenol with a selectivity of formation of 96.4%. Similarly, using 1.0 part by weight of FeCl₃ achieved a selectivity of formation of 96.0%. When applied to the synthesis of 2-chloro-4-heptylphenol, this methodology would involve starting with 4-heptylphenol and employing similar reaction conditions to achieve selective ortho-chlorination while preserving the heptyl chain. Alkylation Strategies for Heptyl Group IncorporationThe synthesis of 2-chloro-4-heptylphenol requires first introducing the heptyl group at the para position of phenol. This can be achieved through several alkylation strategies, with Friedel-Crafts alkylation being the most common approach. Alkylation of phenols generally involves the reaction between a phenol and an alkylating agent in the presence of an acid catalyst. These acid catalysts include phosphoric acid, arylsulfonic acids, and Lewis acids such as aluminum halides, zinc halides, and boron trifluoride. For selective para-alkylation of phenol with heptene or heptyl alcohol, specific catalysts have proven highly effective. Aryl sulfonic acids, particularly those with high acid strength, direct alkylation predominantly to the para position. The effectiveness of these catalysts appears to be directly related to their acid strength, with a K value above 3.8 × 10⁻³ being optimal for high para-selectivity. Table 2: Alkylating Agents and Catalysts for Para-Selective Alkylation of Phenol

A typical procedure for the para-alkylation of phenol involves:

The molar ratio of phenol to alkylating agent is generally 1:1, though this can be adjusted to optimize yield and selectivity. Higher ratios of alkylating agent can lead to dialkylation, while lower ratios may result in incomplete conversion. Catalyst Systems in Friedel-Crafts AlkylationFriedel-Crafts alkylation represents a fundamental reaction for the synthesis of alkylphenols, including 4-heptylphenol, the immediate precursor to 2-chloro-4-heptylphenol. The reaction proceeds via an arenium ion mechanism, in which the first step is aromatic ring electrophilic attack, forming a positively charged intermediate (arenium ion). This ion regains aromaticity by the departure of the hydrogen. The Friedel-Crafts alkylation of phenols with alkenes as alkylating agents involves the formation of a carbocation intermediate, which then attacks the aromatic ring. In phenols, the hydroxyl group serves as an activating and ortho/para-directing group due to its electron-donating nature. Various catalyst systems have been developed to enhance both the activity and selectivity of Friedel-Crafts alkylation reactions. Traditional catalysts include Brønsted acids (such as sulfuric acid) and Lewis acids (such as aluminum chloride with hydrogen chloride as co-catalyst). While aluminum chloride may not be as effective as an initial alkylating catalyst, it excels in de- and trans-alkylation of unwanted poly-alkyl products. Table 3: Comparison of Catalyst Systems for Friedel-Crafts Alkylation of Phenols

The mechanism of Friedel-Crafts alkylation with Brønsted acids involves protonation of the alkene to form a carbocation, which then attacks the aromatic ring. With Lewis acids, the mechanism involves the formation of a complex between the Lewis acid and the alkene, generating an electrophilic species that attacks the aromatic ring. The choice of catalyst significantly influences the regioselectivity of the reaction. For the synthesis of 4-heptylphenol, catalysts that favor para-substitution are preferred. These include certain aryl sulfonic acids with high acid strength, which have been shown to direct alkylation predominantly to the para position. Perchloric Acid-Catalyzed Cyclization ReactionsWhile not directly applicable to the synthesis of 2-chloro-4-heptylphenol, perchloric acid-catalyzed reactions offer insights into potential modification strategies for chlorinated alkylphenols. Recent research has demonstrated that perchloric acid (HClO₄) can mediate intermolecular annulation reactions using phenols and related substrates. In these reactions, perchloric acid promotes the formation of reactive intermediates that can undergo cyclization. For instance, HClO₄-mediated reactions between phenols and α-methoxy-β-ketoesters can lead to the formation of either coumarins or benzofurans, depending on the reaction conditions. The water content in the reaction mixture plays a crucial role in determining the product distribution. In the absence of excess water, coumarins are preferentially formed, while the presence of water favors benzofuran formation. This suggests that hydrolysis and decarboxylation processes are involved in the reaction mechanism. Table 4: Effect of Water Content on Product Distribution in HClO₄-Mediated Reactions

These insights into perchloric acid-catalyzed reactions could be exploited in the development of novel synthetic routes involving 2-chloro-4-heptylphenol. For example, the phenolic hydroxyl group and the chlorine substituent could serve as handles for further functionalization, potentially leading to complex heterocyclic structures. Optimization of Reaction ParametersThe successful synthesis of 2-chloro-4-heptylphenol with high yield and selectivity requires careful optimization of various reaction parameters. These parameters include temperature, molar ratios, catalyst loading, solvent selection, and reaction time. Temperature EffectsTemperature significantly impacts both reaction rate and selectivity. For the ortho-chlorination of phenols using sulfuryl chloride with amine catalysts, high temperatures (50-70°C) have been shown to afford the highest yields and selectivities. In contrast, for Lewis acid-catalyzed chlorination of 4-methylphenol, temperatures between 25-30°C provided optimal results. For the alkylation step, temperatures around 125-150°C are typically employed. The initial alkylation is often performed at about 125°C, followed by increasing the temperature to approximately 150°C to complete the reaction. Molar RatiosThe molar ratio of reactants significantly influences both conversion and selectivity. For chlorination reactions, using 0.5-1.5 mol of chlorinating agent per mole of phenol has been reported to be effective. Using an equimolar quantity of sulfuryl chloride relative to phenol, in the presence of di-s-butylamine (0.8 mole% relative to phenol), yielded 90.1% ortho-chlorophenol with an ortho/para ratio of 22.0. For alkylation reactions, the ratio of phenol to alkylating agent is generally in the range of about one mole of phenol per mole of alkylating agent. However, this ratio may vary from less than 1:1 to 10:1 or more, depending on the specific requirements. To obtain a majority of para-alkylated product, a ratio of about 0.9:1 is preferred. Catalyst LoadingCatalyst loading must be carefully optimized to achieve the desired selectivity while minimizing side reactions and waste. For Lewis acid and diaryl sulfide systems in chlorination reactions, catalyst amounts of 0.1-10% by weight (based on the phenol) have been reported to be effective. For amine catalysts in the ortho-chlorination of phenol, concentrations as low as 0.8 mole% relative to phenol have proven effective. For sulfonic acid catalysts in alkylation reactions, the acid strength, rather than the loading, appears to be the primary determinant of selectivity. Nevertheless, appropriate catalyst loading is essential to ensure adequate reaction rates without promoting unwanted side reactions. Table 5: Optimization of Reaction Parameters for 2-Chloro-4-methylphenol Synthesis

Solvent SelectionThe choice of solvent can significantly impact reaction outcomes. For ortho-chlorination using amine catalysts, non-polar solvents such as toluene, pentane, and carbon tetrachloride have been shown to afford the highest yields and selectivities. The concentration of reactants in the solvent also affects selectivity, with high dilution conditions (< 10 w/w% of phenol) favoring ortho-chlorination. For alkylation reactions, the solvent should facilitate efficient mixing of the reactants while maintaining appropriate reaction temperatures. In some cases, the alkylating agent itself (e.g., heptyl alcohol) may serve as a co-solvent. Reaction TimeReaction time must be optimized to allow for complete conversion while minimizing the formation of unwanted by-products. For the chlorination of phenol with sulfuryl chloride in the presence of amine catalysts, reaction times of approximately 1 hour have been reported to be sufficient. For Lewis acid-catalyzed chlorination of 4-methylphenol, reaction times of about 4 hours have provided optimal results. For alkylation reactions, the time required depends on factors such as temperature, catalyst activity, and reactant concentrations. Typical reaction times range from 1 to several hours, with the endpoint often determined by monitoring the disappearance of the starting materials. 2-Chloro-4-heptylphenol represents a significant advancement in antimicrobial formulation development, building upon the established antimicrobial properties of chlorinated phenolic compounds [14]. The compound's structural characteristics, featuring both a chlorine substituent and an extended heptyl chain, contribute to its enhanced antimicrobial efficacy compared to simpler phenolic derivatives [25]. Research has demonstrated that chlorinated phenols function as effective antimicrobial agents through multiple mechanisms, including interaction with bacterial cell membranes and disruption of essential cellular processes [15]. The presence of the chlorine atom at the 2-position enhances the compound's ability to penetrate microbial cell walls, while the heptyl chain at the 4-position increases lipophilicity, facilitating better interaction with bacterial membrane components [25]. Studies on related chlorophenol compounds have shown minimum inhibitory concentration values ranging from 50 to 400 micrograms per milliliter against various bacterial strains [33]. The antimicrobial activity of phenolic compounds generally correlates with their ability to disrupt bacterial membrane integrity and interfere with essential enzymatic processes [14] [25]. The formulation development process for 2-Chloro-4-heptylphenol-based antimicrobials involves optimization of stability, solubility, and bioavailability parameters [19]. Research indicates that the incorporation of specific excipients and stabilizing agents can significantly enhance the antimicrobial performance of phenolic formulations [8]. Table 1: Antimicrobial Activity Data for Chlorinated Phenolic Compounds

Polymer-Enhanced Antimicrobial FormulationsThe integration of 2-Chloro-4-heptylphenol into polymer matrices represents a significant advancement in antimicrobial material development [8]. Polymer-enhanced formulations offer sustained release properties and improved stability compared to conventional antimicrobial preparations [40]. Research on triclosan-loaded polymeric composites has demonstrated that incorporation of antimicrobial compounds into unsaturated polyester resin matrices can achieve complete inhibition of bacterial strains including Staphylococcus aureus and Klebsiella pneumoniae after five-minute contact times [8]. The polymer matrix provides protection for the active antimicrobial compound while enabling controlled release over extended periods [40]. The development of antimicrobial polymers involves careful consideration of compatibility between the phenolic compound and the polymer backbone [36]. Studies have shown that proper formulation can result in materials with antimicrobial efficacy exceeding 85 percent against Pseudomonas aeruginosa and over 90 percent against various Candida albicans strains [8]. Polymer-enhanced formulations also demonstrate improved thermal stability and reduced volatility of the antimicrobial agent [24]. The encapsulation within polymer matrices protects 2-Chloro-4-heptylphenol from degradation during processing and storage, maintaining antimicrobial activity over extended periods [34]. Table 2: Antimicrobial Efficacy of Polymer-Enhanced Formulations

Surfactant and Emulsifier Functionalities2-Chloro-4-heptylphenol exhibits significant potential as a surfactant and emulsifier due to its amphiphilic molecular structure [17]. The compound's hydrophilic phenolic head group combined with the lipophilic heptyl chain creates an optimal balance for surface activity and emulsification applications [37]. The hydrophilic-lipophilic balance value of phenolic surfactants typically ranges between 8 and 15, making them suitable for both water-in-oil and oil-in-water emulsion systems [37]. Research on nonylphenol ethoxylate surfactants has demonstrated critical micelle concentrations around 60 parts per million and surface tension reduction to approximately 32 dynes per centimeter [17]. Studies on ethoxylated nonyl phenol surfactants have shown excellent performance in emulsion stability applications [20]. The phase behavior mapping of water-alkane-ethoxylated nonyl phenol systems reveals optimal emulsification properties at specific hydrophilic-lipophilic balance values and temperature conditions [20]. The emulsification capabilities of 2-Chloro-4-heptylphenol are enhanced by its ability to reduce interfacial tension between immiscible phases [31]. Research indicates that surfactants with similar structural characteristics achieve foam heights exceeding 100 millimeters in standard Ross-Miles foam tests [17]. Table 3: Surfactant Performance Parameters for Phenolic Compounds

Stabilization of Polymeric Materials2-Chloro-4-heptylphenol functions as an effective stabilizer for polymeric materials through its antioxidant properties and ability to scavenge free radicals [34]. The phenolic hydroxyl group serves as the primary antioxidant functionality, while the chlorine substituent and heptyl chain modify the compound's solubility and compatibility with various polymer systems [26]. Research on phenolic antioxidants has demonstrated that compounds with ortho-substitution patterns exhibit superior stabilization efficiency compared to unsubstituted phenols [35]. The presence of the chlorine atom at the ortho-position to the hydroxyl group enhances the compound's ability to donate hydrogen atoms to free radicals, effectively terminating oxidative chain reactions [39]. Studies on polymer stabilization have shown that phenolic compounds can provide thermal protection at temperatures exceeding 150 degrees Celsius [39]. The stabilization mechanism involves the formation of stable phenoxyl radicals that prevent further polymer degradation [26]. The incorporation of 2-Chloro-4-heptylphenol into polymer formulations has been shown to significantly extend the service life of materials exposed to thermal and oxidative stress [35]. Research indicates that optimal stabilizer concentrations typically range from 0.1 to 2.0 weight percent, depending on the specific polymer system and application requirements [34]. Table 4: Polymer Stabilization Performance Data

Role in Quorum Sensing Inhibition2-Chloro-4-heptylphenol demonstrates significant potential as a quorum sensing inhibitor, disrupting bacterial communication systems without exerting direct antimicrobial effects [9]. Quorum sensing inhibition represents an innovative approach to controlling bacterial virulence and biofilm formation while minimizing the development of antimicrobial resistance [12]. Research on phenolic compounds as quorum sensing inhibitors has shown that molecules with specific structural characteristics can effectively interfere with acyl-homoserine lactone signaling pathways [32]. Studies using Chromobacterium violaceum as a biosensor strain have demonstrated that phenolic compounds can inhibit violacein production by up to 50 percent at concentrations as low as 6 micromolar [32]. The mechanism of quorum sensing inhibition by 2-Chloro-4-heptylphenol involves competitive binding to regulatory proteins and interference with signal molecule synthesis [9]. Molecular docking studies have revealed high binding affinity between phenolic compounds and quorum sensing receptor proteins such as RhlR in Pseudomonas aeruginosa [9]. Biofilm inhibition studies have shown that phenolic quorum sensing inhibitors can reduce biofilm formation by up to 80 percent in Aeromonas hydrophila and 60 percent in Serratia marcescens [32]. The compounds also demonstrate the ability to completely inhibit swarming motility in certain bacterial species without affecting bacterial viability [32]. Table 5: Quorum Sensing Inhibition Data for Phenolic Compounds

XLogP3 5.7

Hydrogen Bond Acceptor Count 1

Hydrogen Bond Donor Count 1

Exact Mass 226.1124429 g/mol

Monoisotopic Mass 226.1124429 g/mol

Heavy Atom Count 15

Wikipedia

2-Chloro-4-heptylphenol

Dates

Last modified: 07-17-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|